Validated Intermediate in Sanofi SERD Patent Route (US 10,570,090) vs. Unsubstituted 1-Benzosuberone
The Sanofi patent US 10,570,090 explicitly employs methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate as the key starting material for the multi-step synthesis of potent SERD candidates, including compound (1) [1]. The 2-nitrile analog serves as the direct precursor to this ester via hydrolysis, or can be used in orthogonal synthetic sequences where the nitrile is retained as a masked carboxylic acid equivalent. In contrast, unsubstituted 1-benzosuberone (CAS 826-73-3) lacks the C-2 functional handle, rendering it incompatible with the patent-defined alpha-arylation and subsequent Suzuki coupling steps that are core to the industrial route [1].
| Evidence Dimension | Compatibility with patented industrial SERD synthesis route |
|---|---|
| Target Compound Data | Direct precursor to methyl ester intermediate; nitrile serves as masked CO₂H or orthogonal handle |
| Comparator Or Baseline | 1-Benzosuberone (CAS 826-73-3): No C-2 substituent; cannot participate in the required alpha-arylation sequence |
| Quantified Difference | Target enables the entire Sanofi 4-step sequence; comparator stops at step zero |
| Conditions | As defined in US 10,570,090 Example synthetic schemes (Suzuki coupling, alpha-arylation) |
Why This Matters
Procurement of the correct C-2 functionalized benzosuberone is a binary decision; the unsubstituted scaffold is synthetically useless for replicating the patented SERD route.
- [1] Bouaboula, M. et al. U.S. Patent 10,570,090. Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof. Granted February 25, 2020. View Source
